![molecular formula C11H12ClN3O2 B4986440 N-(3-chlorophenyl)-2-[2-(1-methylethylidene)hydrazino]-2-oxoacetamide](/img/structure/B4986440.png)
N-(3-chlorophenyl)-2-[2-(1-methylethylidene)hydrazino]-2-oxoacetamide
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Overview
Description
N-(3-chlorophenyl)-2-[2-(1-methylethylidene)hydrazino]-2-oxoacetamide, also known as CPHH, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a hydrazone derivative of acetophenone and has been synthesized through various methods.
Scientific Research Applications
N-(3-chlorophenyl)-2-[2-(1-methylethylidene)hydrazino]-2-oxoacetamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and inflammation. Studies have shown that N-(3-chlorophenyl)-2-[2-(1-methylethylidene)hydrazino]-2-oxoacetamide exhibits potent anticancer activity against various cancer cell lines, including breast, colon, and lung cancer cells. Additionally, N-(3-chlorophenyl)-2-[2-(1-methylethylidene)hydrazino]-2-oxoacetamide has been reported to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the pathogenesis of Alzheimer's disease. Furthermore, N-(3-chlorophenyl)-2-[2-(1-methylethylidene)hydrazino]-2-oxoacetamide has been shown to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-2-[2-(1-methylethylidene)hydrazino]-2-oxoacetamide is not well understood. However, studies have shown that N-(3-chlorophenyl)-2-[2-(1-methylethylidene)hydrazino]-2-oxoacetamide induces apoptosis in cancer cells by activating caspase-3 and caspase-9, which are key enzymes involved in the apoptotic pathway. Additionally, N-(3-chlorophenyl)-2-[2-(1-methylethylidene)hydrazino]-2-oxoacetamide has been reported to inhibit the activity of acetylcholinesterase by binding to the enzyme's active site. Furthermore, N-(3-chlorophenyl)-2-[2-(1-methylethylidene)hydrazino]-2-oxoacetamide has been shown to inhibit the production of pro-inflammatory cytokines by suppressing the NF-κB signaling pathway.
Biochemical and Physiological Effects:
N-(3-chlorophenyl)-2-[2-(1-methylethylidene)hydrazino]-2-oxoacetamide has been shown to exhibit potent anticancer activity by inducing apoptosis in cancer cells. Additionally, N-(3-chlorophenyl)-2-[2-(1-methylethylidene)hydrazino]-2-oxoacetamide has been reported to inhibit the activity of acetylcholinesterase, which is involved in the pathogenesis of Alzheimer's disease. Furthermore, N-(3-chlorophenyl)-2-[2-(1-methylethylidene)hydrazino]-2-oxoacetamide has been shown to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-(3-chlorophenyl)-2-[2-(1-methylethylidene)hydrazino]-2-oxoacetamide in lab experiments is its potent anticancer activity against various cancer cell lines. Additionally, N-(3-chlorophenyl)-2-[2-(1-methylethylidene)hydrazino]-2-oxoacetamide has been shown to possess anti-inflammatory activity, which makes it a potential candidate for the treatment of inflammatory diseases. However, one of the limitations of using N-(3-chlorophenyl)-2-[2-(1-methylethylidene)hydrazino]-2-oxoacetamide in lab experiments is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy.
Future Directions
There are several future directions for the research on N-(3-chlorophenyl)-2-[2-(1-methylethylidene)hydrazino]-2-oxoacetamide. One of the future directions is to investigate the mechanism of action of N-(3-chlorophenyl)-2-[2-(1-methylethylidene)hydrazino]-2-oxoacetamide in more detail. Additionally, further studies are needed to evaluate the efficacy of N-(3-chlorophenyl)-2-[2-(1-methylethylidene)hydrazino]-2-oxoacetamide in animal models of cancer, Alzheimer's disease, and inflammation. Furthermore, the development of more efficient methods for the synthesis of N-(3-chlorophenyl)-2-[2-(1-methylethylidene)hydrazino]-2-oxoacetamide may improve its bioavailability and efficacy.
Synthesis Methods
N-(3-chlorophenyl)-2-[2-(1-methylethylidene)hydrazino]-2-oxoacetamide can be synthesized through various methods, including the reaction of 3-chlorobenzaldehyde with isopropylidenhydrazinecarboxamide in the presence of acetic acid and sodium acetate. Another method involves the reaction of 3-chlorobenzaldehyde with isopropylidenhydrazinecarboxamide in the presence of glacial acetic acid and sodium acetate, followed by oxidation with hydrogen peroxide. These methods have been reported to yield N-(3-chlorophenyl)-2-[2-(1-methylethylidene)hydrazino]-2-oxoacetamide in good to excellent yields.
properties
IUPAC Name |
N-(3-chlorophenyl)-N'-(propan-2-ylideneamino)oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3O2/c1-7(2)14-15-11(17)10(16)13-9-5-3-4-8(12)6-9/h3-6H,1-2H3,(H,13,16)(H,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHXFRCBMLIZNPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)C(=O)NC1=CC(=CC=C1)Cl)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chlorophenyl)-N'-(propan-2-ylideneamino)oxamide |
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